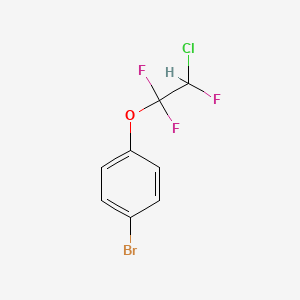![molecular formula C14H20N2O2S B6264768 rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione CAS No. 1690364-46-5](/img/no-structure.png)
rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Bicyclo[3.3.1]nonane is a class of compounds that have been studied for their interesting structural properties . They are characterized by a unique three-dimensional structure, which can lead to a variety of chemical behaviors.
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives can be complex and depends on the specific functionalities present in the molecule . The process often involves multiple steps and requires careful control of reaction conditions.Molecular Structure Analysis
The molecular structure of bicyclo[3.3.1]nonane derivatives is characterized by a three-dimensional network formed by hydrogen bonds . This structure can be significantly influenced by the presence of unsaturation and other functional groups .Chemical Reactions Analysis
The chemical reactions involving bicyclo[3.3.1]nonane derivatives can be diverse, depending on the specific functionalities present in the molecule. For example, the presence of a dione group can lead to reactions involving hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Bicyclo[3.3.1]nonane derivatives, for example, are known for their unique three-dimensional structures formed by hydrogen bonds .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves the synthesis of the bicyclic ring system followed by the introduction of the benzyl and amino groups.", "Starting Materials": [ "2-methyl-2-butene", "sulfur", "sodium sulfide", "benzyl bromide", "sodium hydride", "ethyl acetoacetate", "ammonium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethanol" ], "Reaction": [ "1. Treatment of 2-methyl-2-butene with sulfur and sodium sulfide to form 3,3-dimethylthietane", "2. Reaction of 3,3-dimethylthietane with benzyl bromide and sodium hydride to form 3-benzyl-3-methylthietane", "3. Cyclization of 3-benzyl-3-methylthietane with ethyl acetoacetate, ammonium acetate, and acetic acid to form rac-(1R,5S,9r)-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione", "4. Reduction of rac-(1R,5S,9r)-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione with sodium borohydride to form rac-(1R,5S,9r)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione", "5. Protection of the hydroxyl group with acetic anhydride and triethylamine to form rac-(1R,5S,9r)-7-benzyl-9-acetoxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione", "6. Reaction of rac-(1R,5S,9r)-7-benzyl-9-acetoxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione with ammonia in N,N-dimethylformamide and ethanol to form rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione" ] } | |
CAS-Nummer |
1690364-46-5 |
Produktname |
rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione |
Molekularformel |
C14H20N2O2S |
Molekulargewicht |
280.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



